molecular formula C22H18ClN5O2 B608324 KDU691

KDU691

Katalognummer: B608324
Molekulargewicht: 419.9 g/mol
InChI-Schlüssel: TYMFFISSODJRDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Significance of Plasmodium Kinase Inhibition in Antimalarial Drug Discovery

Protein and phosphoinositide kinases are well-established drug targets in various disease areas, notably oncology. researchgate.netnih.gov In the context of malaria, several Plasmodium protein kinases are under investigation as potential drug targets due to their essentiality for parasite survival. acs.orgresearchgate.netnih.gov Inhibiting these kinases can lead to parasite death, a fundamental requirement for an exploitable drug target. acs.orgnih.gov A key challenge in developing Plasmodium kinase inhibitors is achieving selectivity over human orthologues and other human kinases, given the conserved nature of the ATP binding site. acs.orgresearchgate.netnih.gov However, notable differences between the Plasmodium and human kinomes offer opportunities for selective targeting. researchgate.net

Overview of KDU691 as a Lead Compound for Malaria Treatment

This compound is an imidazopyrazine compound that has emerged as a lead candidate in malaria chemotherapy research. mdpi.comnih.govguidetomalariapharmacology.org It functions as a specific inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), particularly PfPI4Kβ. guidetomalariapharmacology.orgmedchemexpress.comselleckchem.comnih.gov This enzyme is a ubiquitous eukaryotic enzyme involved in phosphorylating lipids to regulate intracellular signaling and trafficking. nih.gov The identification of Plasmodium PI4K as the target of imidazopyrazines like this compound is believed to be the basis for their broad antimalarial activity across different parasite life stages. nih.gov

Rationale for Comprehensive Academic Investigation of this compound

The potent activity of this compound against multiple Plasmodium life stages, including asexual blood stages, liver stages (schizonts and hypnozoites), and gametocytes, provides a strong rationale for its comprehensive academic investigation. medchemexpress.comselleckchem.comnih.gov Its activity against drug-resistant strains of P. falciparum suggests a novel mechanism of action distinct from existing antimalarials. nih.gov Furthermore, research has demonstrated this compound's selectivity for Plasmodium PI4K over a panel of human kinases, indicating a lower potential for host toxicity compared to less selective inhibitors. mdpi.comnih.govcaymanchem.com The promising in vivo activity observed in malaria models further supports the continued study of this compound as a potential antimalarial agent. mdpi.comnih.govnih.govcaymanchem.comasm.org Investigations into its mechanism of action, particularly its effect on dihydroartemisinin-pretreated dormant ring-stage parasites, highlight its potential relevance in addressing artemisinin resistance. researchgate.netresearchgate.net

Detailed Research Findings:

Research has demonstrated the potent inhibitory activity of this compound against various Plasmodium species and life stages.

In vitro Activity:

this compound inhibits recombinant P. vivax PI4K with an IC₅₀ value of 1.5 nM. caymanchem.com

It shows potent inhibition of liver-stage development of the rodent parasite P. yoelii, with IC₅₀ values as low as 9 nM. nih.gov

this compound is active against P. falciparum and P. yoelii schizonts with IC₅₀ values of 0.06 µM and 0.04 µM, respectively. caymanchem.com

Against P. cynomolgi schizonts and hypnozoites, this compound exhibits IC₅₀ values of 0.11 µM and 0.2 µM, respectively. selleckchem.comcaymanchem.com

Its potency against P. vivax field isolates (mean IC₅₀ ~69 nM) is comparable to that against P. falciparum field isolates (mean IC₅₀ ~118 nM). nih.gov

this compound displays inhibitory activity against P. ovale and P. falciparum field isolates, with IC₅₀ medians of 56.34 nM and 23.19 nM, respectively. asm.org

this compound reduced P. falciparum gametocyte viability in a dose-dependent manner, with an IC₅₀ value of 220 nM. nih.gov

200 nM this compound reduced gamete formation by 60%. nih.gov

Transmission to the mosquito was completely inhibited at 1 µM this compound. nih.gov

While showing no activity against normally-developing P. falciparum rings, this compound is highly inhibitory against dihydroartemisinin-pretreated dormant rings (DP-rings). researchgate.net This effect is dependent on the PI4K signaling pathway. researchgate.netresearchgate.net this compound also kills DP-rings of P. falciparum artemisinin-resistant strains expressing mutant K13. researchgate.net

Selectivity:

this compound is selective for P. vivax PI4K over recombinant human PI4KβIII and PI3Kα, -β, -ɣ, and -δ (IC₅₀s = 7.9, 8.8, 2.4, 8, and 3.4 µM, respectively). caymanchem.com

It also shows selectivity over VPS34 (IC₅₀ = >9.7 µM) and 36 additional kinases in a panel of lipid and protein kinases (IC₅₀s = >10 µM). caymanchem.com

this compound and KAI407 did not significantly inhibit over 40 enzymes in a panel of human kinases and were at least 1000x more potent against the parasite enzyme than any human lipid kinase, demonstrating remarkable selectivity. nih.gov

In vivo Activity:

In luciferase-expressing P. berghei-infected mice, a single dose of 7.5 mg/kg this compound provided complete protection from otherwise fatal infection. mdpi.comnih.gov

In a causal prophylaxis P. berghei mouse model, this compound at a single oral dose of 30 mg/kg completely prevented a developing liver-stage infection, comparable to atovaquone. nih.gov

this compound was fully protective when administered prophylactically to P. cynomolgi sporozoite-infected rhesus macaques. asm.org

this compound completely prevents P. cynomolgi infection in rhesus monkeys when administered at a dose of 20 mg/kg, but does not eradicate established infections. caymanchem.com

Interactive Data Table: this compound In Vitro Activity

Plasmodium Species/StageTargetIC₅₀ Value (nM)NotesSource
P. vivax PI4K (recombinant)PI4K1.5 caymanchem.com
P. yoelii liver-stage developmentPI4Kas low as 9Potent inhibition nih.gov
P. yoelii schizontsPI4K400.04 µM caymanchem.com
P. falciparum schizontsPI4K600.06 µM caymanchem.com
P. cynomolgi schizontsPI4K1100.11 µM caymanchem.com
P. cynomolgi hypnozoitesPI4K180-2000.18 µM (range 0.06-0.7), 0.2 µM selleckchem.comcaymanchem.comasm.org
P. vivax field isolates (asexual blood-stage)PI4K~69 (mean)Ex vivo analysis nih.gov
P. falciparum field isolates (asexual blood-stage)PI4K~118 (mean)Ex vivo analysis nih.gov
P. ovale field isolatesPI4K56.34 (median)Ex vivo analysis asm.org
P. falciparum field isolatesPI4K23.19 (median)Ex vivo analysis asm.org
P. falciparum gametocytesPI4K220Dose-dependent reduction in viability nih.gov
P. falciparum gamete formationPI4KN/A60% reduction at 200 nM nih.gov
P. falciparum transmission to mosquitoPI4KN/AComplete inhibition at 1 µM nih.gov
P. falciparum DHA-pretreated dormant ringsPI4K signaling pathwayHighly inhibitoryNo activity against normal rings researchgate.net

Interactive Data Table: this compound Selectivity vs. Human Kinases

Human KinaseIC₅₀ Value (µM)Source
PI4KβIII7.9 caymanchem.com
PI3Kα8.8 caymanchem.com
PI3Kβ2.4 caymanchem.com
PI3Kɣ8 caymanchem.com
PI3Kδ3.4 caymanchem.com
VPS34>9.7 caymanchem.com
36 additional lipid and protein kinases>10 caymanchem.com
Various human kinasesNot significantly inhibited nih.gov

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c1-24-21(29)15-5-3-14(4-6-15)19-11-26-20-12-25-18(13-28(19)20)22(30)27(2)17-9-7-16(23)8-10-17/h3-13H,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMFFISSODJRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C(=O)N(C)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Molecular and Biochemical Characterization of Kdu691 Activity

Target Identification and Validation of KDU691

The identification and validation of this compound's primary molecular target were critical steps in understanding its mechanism of action against Plasmodium parasites.

Elucidation of Phosphatidylinositol 4-Kinase (PI4K) as the Primary Target

Multiple studies have established Plasmodium PI4K as the primary target of this compound. Chemogenomic screening platforms have shown a significant enrichment of pi4k barcodes following selection with this compound, strongly indicating it as the target. biorxiv.org This finding was further corroborated by in vitro resistant selections and biochemical assays. tandfonline.comnih.gov this compound belongs to a class of compounds, imidazopyrazines, which were identified as potent inhibitors of parasite PI4K. nih.govacs.orgsemanticscholar.org The selective inhibition of parasite PI4K over human kinases, including human lipid kinases, highlights the compound's potential for targeted therapy. nih.govmdpi.com

Identification of Specific Plasmodium PI4K Isoforms (e.g., PfPI4Kβ, PvPI4K)

Research has identified specific isoforms of Plasmodium PI4K that are targeted by this compound. Plasmodium falciparum PI4Kβ (PfPI4Kβ) was identified as a key target through the generation of resistant mutants. tandfonline.comnih.gov this compound has also demonstrated potent inhibition of recombinant Plasmodium vivax PI4K (PvPI4K) activity in biochemical assays. tandfonline.comnih.govacs.org The high sequence homology (97% identity in the catalytic domain) between PfPI4K and PvPI4K makes the PvPI4K enzymatic assay a suitable surrogate for studying PfPI4K inhibition. acs.org

Mechanistic Confirmation through Resistant Mutants and Genetic Analysis

Mechanistic confirmation of PI4K as the target has been significantly strengthened by studies involving resistant mutants and subsequent genetic analysis. In vitro selection with this compound and its analogs has led to the isolation of resistant Plasmodium lines. biorxiv.orgnih.gov Whole-genome sequencing of these resistant clones revealed the presence of mutations within the pfpi4k gene, particularly in the kinase domain. nih.govnih.govacs.orgwustl.edu These mutations confer reduced susceptibility to this compound. nih.gov Furthermore, resistant clones selected with other PI4K inhibitors have shown cross-resistance to this compound, providing compelling evidence that these compounds share the same target pathway. biorxiv.org Engineered parasite lines carrying specific pfpi4k mutations have also demonstrated decreased sensitivity to this compound, directly linking these genetic alterations to resistance. nih.gov

Role of Interacting Proteins (e.g., Rab11a) in this compound Mechanism

Beyond the direct inhibition of PI4K, studies suggest the involvement of interacting proteins in the mechanism of this compound activity. Chemogenomic screening with this compound not only enriched pi4k barcodes but also showed enrichment of rab11a. biorxiv.org Rab11a, a small GTPase, is hypothesized to function as an effector protein downstream of PI4K activity. biorxiv.orgnih.gov Point mutations in rab11a have been demonstrated to confer resistance to this compound in P. falciparum. biorxiv.orgnih.gov The interaction between PI4K and Rab11A is consistent with a role in membrane trafficking, a process disrupted by PI4K inhibition. nih.gov

Enzymatic Inhibition Profile

The enzymatic inhibition profile of this compound provides detailed insights into its interaction with the PI4K enzyme.

Kinetic Characterization of PI4K Inhibition by this compound

Kinetic studies have characterized the inhibition of Plasmodium PI4K by this compound. This compound has been shown to cause dose-dependent inhibition of recombinant PvPI4K activity. nih.gov In the presence of 10 µM ATP, this compound demonstrated an IC50 value of 1.5 nM against PvPI4K. nih.gov Further characterization revealed that the potency of this compound decreases with increasing concentrations of ATP, indicating that this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of parasite PI4K. nih.gov

Table 1: Inhibition of PvPI4K by this compound

CompoundTarget EnzymeATP ConcentrationIC50 (nM)
This compoundPvPI4K10 µM1.5 nih.gov

Table 2: Fold Change in IC50 for this compound-Resistant Mutants

Parasite Line (Background)MutationFold Change in IC50 vs. Wild TypeReference
Dd2PfPI4K-S1320L~5 researchgate.net
Dd2PfRab11A-D139Y~4 researchgate.net
PI4K-S1320L+L1418F (independently-derived)PfPI4K-S1320L + PfPI4K-L1418F~8 (against Compound 18, cross-resistant to this compound) biorxiv.org

Selectivity Profiling against Plasmodium Kinome

This compound has demonstrated potent inhibitory activity against Plasmodium PI4K. tandfonline.com Studies have shown that this compound is highly selective for Plasmodium PI4K compared to a panel of human kinases. nih.govmdpi.com For instance, this compound did not significantly inhibit over 40 enzymes in a panel of human kinases and was at least 1000 times more potent against the parasite enzyme than against any human lipid kinase. nih.gov This high selectivity is considered an important feature for an antimalarial drug to avoid potential toxicity associated with inhibiting host kinases. nih.gov While many inhibitors are currently under-profiled against both human and Plasmodium kinomes, highlighting the need for further kinome-wide screening technologies, this compound's profile suggests a favorable selectivity. tandfonline.com

Cross-Species PI4K Inhibition

This compound has shown inhibitory activity against PI4K from multiple Plasmodium species. It has demonstrated dose-dependent inhibition of recombinant Plasmodium vivax PI4K (PvPI4K) activity with an IC50 of 1.5 nM in the presence of 10 µM ATP. nih.govescholarship.org this compound also potently inhibited Plasmodium ovale and Plasmodium falciparum field isolates. asm.org Its potency against P. vivax field isolates (mean IC50 ~69 nM) was comparable to that observed against P. falciparum field isolates (mean IC50 ~118 nM). escholarship.org This suggests that the mechanism of action for these inhibitors is conserved across different lifecycle stages and Plasmodium species. nih.gov The orthologs of PI4KIIIβ are found in all Plasmodium species and are highly conserved at the amino acid level, with 97% identity in the catalytic domain between the P. falciparum and P. vivax orthologs. escholarship.org This conservation supports the potential for pan-species activity of PI4K inhibitors like this compound. acs.orgnih.gov

Molecular Interaction Studies

The primary target of this compound has been identified as Plasmodium PI4Kβ. guidetomalariapharmacology.orgtandfonline.com Resistance studies involving P. falciparum lines with mutations in the kinase domain of PI4KIIIβ and Rab11a, a small GTPase known to interact with PI4KIIIβ in humans, have provided compelling evidence for PI4KIIIβ as the plasmodial drug target. nih.gov

Structural Basis of this compound-PI4K Binding (e.g., Homology Modeling, Docking Studies)

In the absence of a reliable high-resolution three-dimensional structure of PfPI4Kβ, homology models have been built using templates such as the X-ray crystallographic coordinates for human PI3K gamma or human PI4Kβ to study the binding of inhibitors like this compound. nih.govresearchgate.netacs.orgresearchgate.net In silico docking studies using these homology models have been employed to elucidate the interactions crucial for PI4K inhibition and potent anti-plasmodium activity. researchgate.netacs.orgresearchgate.net Docking of this compound into a homology model of the PfPI4K catalytic domain shows its binding to the ATP-binding pocket. nih.govescholarship.org Homology modeling and docking strategies have been used to analyze the binding site morphology and identify key amino acids involved in ligand-substrate complex formation in PfPI4KIIIβ. researchgate.netresearchgate.net These studies suggest that the binding pocket of PfPI4KIIIβ is hydrophobic and favors ligands with a twisted conformation. researchgate.net

Allosteric Modulation or Active Site Binding Mechanisms

Research indicates that this compound binds to the ATP-binding pocket of parasite PI4K. nih.govescholarship.org The decrease in compound potency with increasing concentrations of ATP is indicative of ATP-competitive inhibition, further supporting that imidazopyrazines like this compound bind to the ATP-binding pocket. nih.govescholarship.org While most published inhibitors of human kinases bind to the highly druggable ATP binding site, different inhibitor binding modes, including allosteric binding (Type III and IV), are possible for kinases and PIKs. acs.orgnih.gov However, the evidence strongly suggests this compound functions as an ATP-competitive inhibitor targeting the active site. nih.govescholarship.org

Specific Binding Site Interactions within the Kinase Domain

Docking studies predict specific interactions between this compound and residues within the ATP-binding site of PfPI4K. This compound is predicted to form a hydrogen bond between its core and the hinge region of the enzyme. researchgate.net The conserved ligand-binding site in PfPI4Kβ is localized between positions 1294 and 1370 and houses the PI3_PI4_kinase motifs and the catalytic domain. openresearchafrica.org Resistance-conferring mutations in PfPI4K, such as those homologous to H1484Y, can affect the activity of imidazopyrazine compounds. nih.gov Studies analyzing the binding pocket have revealed that it is hydrophobic and that interactions with key amino acids are influenced by the functional groups present in the ligand. researchgate.net Specific interactions, such as hydrogen bonds with residues like Val1357 and Lys1308, have been predicted for other PI4K inhibitors binding to the ATP site, suggesting similar interaction types may be involved in this compound binding. researchgate.netacs.orgup.ac.za

Iii. Biological Activity and Efficacy Across Plasmodium Life Cycle Stages

Activity Against Asexual Blood Stages

The asexual blood stages of the Plasmodium parasite are responsible for the clinical manifestations of malaria. cdc.gov KDU691 has been evaluated for its efficacy against these stages in various Plasmodium species.

Inhibition of P. falciparum Asexual Growth

This compound has shown potent inhibition of asexual blood stage Plasmodium falciparum parasites. A cell-based screen identified imidazopyrazines, including this compound, as a new class of antimalarials active against these stages. nih.govtandfonline.com Studies have reported potent activity with EC50 values as low as 58 nM against P. falciparum asexual blood stage parasites. tandfonline.com

Efficacy against Drug-Sensitive and Drug-Resistant P. falciparum Strains

This compound has demonstrated efficacy against multiple drug-resistant strains of P. falciparum. nih.gov Its activity against these resistant strains, with IC50 values ranging from 27–70 nM, suggests a novel mechanism of action. nih.gov Further evidence indicates this compound kills dihydroartemisinin-pretreated dormant rings (DP-rings) of P. falciparum artemisinin-resistant strains expressing mutant K13. researchgate.netnih.gov

Selective Activity against Dihydroartemisinin-Pretreated Dormant Rings (DP-rings)

While this compound shows limited activity against normally developing P. falciparum rings, it is highly inhibitory against dihydroartemisinin-pretreated dormant rings (DP-rings). researchgate.netnih.govresearchgate.netmedchemexpress.com This effect is the opposite of that observed with artemisinin derivatives like dihydroartemisinin (DHA). researchgate.netnih.gov Rings pre-treated with DHA are sensitized to the PI4K inhibitor this compound. researchgate.netresearchgate.net The mechanism of action of this compound on DP-rings is dependent on the Plasmodium PI4K signaling pathway. researchgate.net Studies using this compound-resistant transgenic strains with mutations in PfPI4K or PfRab11A confirmed that the selective activity against DP-rings is linked to the PI4K pathway. researchgate.net

Data on the activity of this compound against P. falciparum rings and DP-rings:

Parasite StageTreatmentThis compound ActivityIC50 (if available)
Normally developing ringsThis compoundNo activityNot applicable researchgate.netnih.gov
DHA-pretreated dormant rings (DP-rings)This compoundHighly inhibitory~0.7 µM (following 22 hours treatment) researchgate.netresearchgate.net

Studies on P. ovale and P. vivax Blood Stages

This compound has also shown activity against blood-stage field isolates of Plasmodium vivax and Plasmodium ovale. nih.govasm.org Ex vivo analysis of P. vivax field isolates showed a mean IC50 of approximately 69 nM. nih.gov Similarly, this compound potently inhibited P. ovale field isolates with a median IC50 of 56.34 nM, comparable to its activity against P. falciparum field isolates (median IC50 23.19 nM). asm.org These findings suggest this compound's potential value in treating infections caused by these species. asm.org

Data on the activity of this compound against P. vivax and P. ovale blood stages:

Plasmodium SpeciesSample TypeThis compound Activity (IC50)
P. vivaxField isolatesMean ~69 nM nih.gov
P. ovaleField isolatesMedian 56.34 nM asm.org
P. falciparumField isolates (for comparison)Median 23.19 nM asm.org

Activity Against Liver Stages

The liver stage is a crucial phase in the Plasmodium life cycle where sporozoites infect hepatocytes and develop into schizonts. cdc.govnih.gov Targeting this stage is important for preventing infection and relapse. guidetomalariapharmacology.org

Inhibition of Liver-Stage Schizont Development (P. yoelii, P. berghei, P. cynomolgi)

This compound has demonstrated potent inhibition of liver-stage development in multiple Plasmodium species. In cell-based assays, it showed potent inhibition of liver-stage development of the rodent parasite P. yoelii, with IC50 values as low as 9 nM. nih.govtandfonline.com this compound also exhibited activity against P. berghei liver stages. tandfonline.combiorxiv.orgbioworld.com In vivo studies showed that this compound administered orally could prophylactically protect mice from colonization with transgenic P. berghei sporozoites. nih.gov A single dose prevented a normally fatal outcome. nih.gov Delayed treatment after the onset of liver-stage development also rapidly eliminated P. berghei parasites. nih.gov

Furthermore, this compound was active against in vitro cultured liver-resident hypnozoites of the simian parasite P. cynomolgi, a model for P. vivax relapse. nih.govguidetomalariapharmacology.org It showed activity at low concentrations with an IC50 of approximately 196 nM against P. cynomolgi hypnozoites. nih.govtandfonline.com Studies using P. cynomolgi infected hepatocytes exposed to this compound have also been conducted. nih.gov These data collectively indicate that this compound is active against liver stages in multiple Plasmodium species, including hypnozoites associated with malaria relapse. nih.gov

Data on the activity of this compound against liver stages:

Plasmodium SpeciesLife Cycle StageAssay TypeThis compound Activity (IC50/EC50)
P. yoeliiLiver stage schizontsIn vitro (cell-based assay)As low as 9 nM nih.govtandfonline.com
P. bergheiLiver stageIn vivo (prophylactic and therapeutic)Effective at 7.5 mg/kg oral dose nih.gov
P. cynomolgiHypnozoitesIn vitro~196 nM nih.govtandfonline.com

Efficacy against Hypnozoite Forms (P. cynomolgi)

Studies have investigated the activity of this compound against the dormant liver stages, known as hypnozoites, which are responsible for relapses in Plasmodium vivax and Plasmodium ovale infections. Using Plasmodium cynomolgi, a simian malaria parasite that forms hypnozoites and serves as a model for P. vivax, this compound has shown activity against these forms in vitro. This compound was active at low concentrations against in vitro cultured liver-resident hypnozoites of P. cynomolgi, with an IC50 value of approximately 196 nM. nih.govresearchgate.nettandfonline.com Another study reported IC50 values of 0.18 ± 0.21 μM against hypnozoite forms and 0.061 ± 0.048 μM against liver schizonts based on multiple independent assays. asm.org this compound displayed improved activity against P. cynomolgi liver stages compared to primaquine and the lead compound KAI407 in in vitro assays. researchgate.netasm.org

However, this in vitro activity did not fully translate to radical cure in vivo. When tested for radical cure in rhesus macaques infected with P. cynomolgi sporozoites, five daily doses of 20 mg/kg of this compound did not prevent relapse, as all animals experienced a secondary infection due to the reactivation of hypnozoites in the liver. asm.orgmmv.orgresearchgate.net This suggests that while this compound has direct activity against hypnozoites in vitro, it may not achieve sufficient exposure or sustained activity in vivo to eliminate the entire hypnozoite population. asm.org

Here is a summary of in vitro efficacy data against P. cynomolgi liver stages:

Parasite FormThis compound IC50 (nM)Reference
Hypnozoites (in vitro)~196 nih.govtandfonline.com
Hypnozoites (in vitro)180 ± 210 researchgate.netasm.org
Liver Schizonts (in vitro)61 ± 48 researchgate.netasm.org

Prophylactic Efficacy in Preclinical Models

This compound has demonstrated significant prophylactic efficacy in preclinical malaria models. In in vivo studies, this compound administered orally at the time of infection prophylactically protected mice from colonization with transgenic Plasmodium berghei sporozoites. A single oral dose of 7.5 mg/kg prevented a fatal outcome in mice. nih.govtandfonline.com This prophylactic effect is attributed to its activity against liver-stage parasites. tandfonline.com In rhesus macaques infected with P. cynomolgi sporozoites, this compound was fully protective when administered prophylactically. asm.orgmmv.orgresearchgate.net Animals treated prophylactically with this compound failed to become blood smear positive, while untreated control animals showed normal parasitemia development. asm.org These findings indicate that this compound is effective at preventing the establishment of infection by targeting liver stages. asm.orgmmv.orgresearchgate.net

Activity Against Sexual Stages and Transmission

Blocking the transmission of malaria parasites from the human host to the mosquito vector is a critical strategy for malaria elimination. This compound has shown activity against the sexual stages of the parasite (gametocytes) and has demonstrated transmission-blocking efficacy. medchemexpress.comnih.govnih.govtandfonline.commdpi.commdpi.comnih.govplos.org

Gametocytocidal Activity

This compound exhibits activity against Plasmodium falciparum gametocytes, the sexual stages that are infectious to mosquitoes. Studies have shown that this compound reduces gametocyte viability in a dose-dependent manner. nih.govmdpi.com this compound displayed an IC50 value of 220 nM against P. falciparum gametocytes. nih.govtandfonline.com This indicates potent activity against these transmission forms. medchemexpress.comnih.govtandfonline.commdpi.comresearchgate.netacs.orgbiorxiv.org PI4K inhibitors like this compound have shown low nanomolar potency against gametocytes, similar to their potency against asexual blood stage parasites. researchgate.netacs.org

Here is a summary of in vitro gametocytocidal activity:

Parasite SpeciesStageThis compound IC50 (nM)Reference
P. falciparumGametocytes220 nih.govtandfonline.com

Inhibition of Gamete Formation

Gamete formation (gametogenesis) is a crucial step in the parasite's life cycle that occurs in the mosquito midgut shortly after a blood meal. This compound has been shown to inhibit this process. At a concentration of 200 nM, this compound reduced gamete formation by 60% in P. falciparum. nih.gov Inhibition of gamete formation is a mechanism by which compounds can block malaria transmission. acs.orgresearchgate.net

Transmission-Blocking Efficacy via Oocyst Reduction in Mosquito Vector Models

The ability of this compound to block malaria transmission has been evaluated using mosquito infection models, typically by assessing the reduction in oocyst development in the mosquito midgut following feeding on infected blood treated with the compound. In the Standard Membrane Feeding Assay (SMFA), transmission was completely inhibited at 1 μM this compound. nih.gov this compound demonstrated dose-dependent suppression of oocyst densities and oocyst prevalence (the number of infected mosquitoes). nih.gov The IC50 for oocyst densities was approximately 316 nM, and the IC50 for oocyst prevalence was around 370 nM. nih.govtandfonline.com this compound prevented oocyst formation at 1 μM in studies using field isolates of P. falciparum. asm.orgresearchgate.net The analysis of the dose-response curve in these studies showed that this compound exhibited an IC50 of 110 nM and an IC100 of ~200 nM against oocyst formation. asm.org These results highlight this compound's potential to interrupt the transmission cycle of the malaria parasite. nih.govtandfonline.commdpi.commdpi.comnih.govplos.orgasm.orgresearchgate.netresearchgate.net

Here is a summary of transmission-blocking efficacy data:

Assay/MeasureThis compound IC50 (nM)This compound IC100 (nM)Reference
Oocyst Density (SMFA)~316- nih.govtandfonline.com
Oocyst Prevalence (SMFA)~370- nih.govtandfonline.com
Oocyst Formation (P. falciparum field isolates)110~200 asm.org

Iv. Preclinical Efficacy Studies in Plasmodium Infection Models

In Vivo Prophylactic Studies

Prophylactic studies assess the ability of a compound to prevent the establishment of infection, typically by targeting the liver stage of the parasite life cycle.

Evaluation in Rodent Malaria Models (P. berghei)

KDU691 has demonstrated in vivo prophylactic efficacy in the Plasmodium berghei murine model. A single dose of 7.5 mg/kg orally administered at the time of infection rapidly eliminated liver stage parasites post-infection, providing complete protection against a normally fatal outcome. tandfonline.comnih.gov This indicates that this compound possesses excellent causal prophylactic activity in this model. asm.org

Assessment in Non-Human Primate Models (P. cynomolgi)

In Plasmodium cynomolgi-infected rhesus macaques, this compound was evaluated for its causal prophylactic activity. When administered prophylactically after sporozoite infection, this compound was fully protective, preventing the development of blood-stage parasitemia. asm.orgmmv.orgnih.govresearchgate.net This highlights its effectiveness in blocking parasite development in the liver in a model relevant to human relapsing malaria.

In Vivo Curative and Radical Cure Studies

Curative studies assess the ability of a compound to clear established infections, while radical cure specifically addresses the elimination of hypnozoites to prevent relapse.

Efficacy against Established Liver-Stage Infections

Studies in P. berghei-infected mice have shown that this compound can rapidly eliminate luciferase-expressing parasites when administered after liver-stage development has begun (24, 36, or 48 hours post-infection). nih.gov This suggests activity against developing liver schizonts. In vitro studies using P. cynomolgi liver stages indicated this compound had activity against liver schizonts (developing EEFs) with an IC₅₀ of 0.061 ± 0.048 μM. asm.orgnih.gov

Limitations in Radical Cure of Hypnozoites

Despite showing in vitro activity against P. cynomolgi hypnozoites (IC₅₀ = 0.18 ± 0.21 μM), this compound did not achieve radical cure in P. cynomolgi-infected rhesus macaques. asm.orgnih.govresearchgate.netresearchgate.net When tested for radical cure with daily dosing, this compound did not prevent relapse, as all animals experienced a secondary infection due to the reactivation of hypnozoites in the liver. asm.orgmmv.orgnih.govresearchgate.net This indicates that while this compound can target liver stages, its activity is insufficient to eliminate established hypnozoites in vivo. Studies suggest that Plasmodium PI4K may be a target for malaria prophylaxis but not radical cure of hypnozoites. mmv.orgnih.gov In vitro studies also showed that while this compound cleared a majority of large forms (schizonts) in radical cure mode, it remained ineffective against hypnozoite forms. researchgate.netnih.gov LISP2-negative parasites, considered persistent dormant hypnozoites, were found to be refractory to PI4K inhibitors like this compound. nih.gov

Comparative Preclinical Efficacy of this compound

Comparison with Existing Antimalarial Agents (e.g., Atovaquone, Dihydroartemisinin, Primaquine)

Preclinical studies have compared the efficacy of this compound with established antimalarial drugs like Atovaquone, Dihydroartemisinin (DHA), and Primaquine in various Plasmodium models.

In ex vivo assessments against freshly collected field isolates of Plasmodium malariae and Plasmodium falciparum, this compound demonstrated high inhibitory activity against both species. This was in contrast to drugs like chloroquine, lumefantrine, and artemether, which showed reduced ex vivo susceptibility against P. malariae isolates mmv.orgug.edu.ghcapes.gov.brnih.govresearchgate.net. Piperaquine also showed potent inhibition of both P. malariae and P. falciparum in these studies mmv.orgug.edu.ghcapes.gov.brresearchgate.net.

Studies investigating the activity against specific parasite stages have also provided comparative data. This compound has shown activity against P. falciparum gametocytes, reducing viability in a dose-dependent manner. At a concentration of 200 nM, this compound reduced gamete formation by 60%, which was comparable to the effect achieved with 1 µM DHA nih.gov. Furthermore, 1 µM this compound completely inhibited transmission in a Standard Membrane Feeding Assay, a measure of transmission-blocking potential nih.gov. In an ex vivo drug assay using field-isolated P. falciparum gametocytes, this compound interrupted Plasmodium transmission at 1 µM, while DHA showed weak transmission-blocking activity, and primaquine exhibited approximately 50% transmission-blocking activity at 1 µM nih.gov.

Regarding liver stages, this compound displayed improved activity over primaquine and the lead compound KAI407 in an in vitro liver-stage assay using Plasmodium cynomolgi. This compound exhibited IC₅₀ values of 0.18 ± 0.21 µM against hypnozoite forms and 0.061 ± 0.048 µM against liver schizonts asm.orgresearchgate.netresearchgate.net. In contrast, primaquine had IC₅₀ values of 0.84 µM against hypnozoites and 0.37 µM against developing EEFs in the same assay researchgate.netresearchgate.net.

In Plasmodium berghei mouse models, a single oral dose of 7.5 mg/kg or greater of this compound administered prophylactically prior to sporozoite infection provided complete protection nih.govasm.org. When administered after liver-stage infection was established (24, 36, or 48 hours post-infection), a single dose of this compound rapidly eliminated the parasites nih.gov.

This compound has also shown a unique activity profile against dihydroartemisinin-pretreated P. falciparum ring-stage parasites (DP-rings). While this compound showed no activity against normally-developing rings, it was highly inhibitory against DP-rings. This effect is opposite to that of artemisinin researchgate.net. This compound was also effective against DP-rings of artemisinin-resistant P. falciparum strains expressing mutant K13 researchgate.net.

Data comparing the in vitro activity of this compound with Atovaquone against P. yoelii liver-stage schizonts showed this compound with IC₅₀ values as low as 9 nM, while Atovaquone had an IC₅₀ of 0.25 µM against P. vivax liver stage schizonts nih.govresearchgate.net.

CompoundPlasmodium Species/StageIC₅₀ (µM)NotesSource
This compoundP. cynomolgi Hypnozoites (in vitro)0.18 ± 0.21Mean of 9 independent assays asm.orgresearchgate.net
This compoundP. cynomolgi Liver Schizonts (in vitro)0.061 ± 0.048Mean of 9 independent assays asm.orgresearchgate.net
This compoundP. yoelii Liver Schizonts (in vitro)0.009 - 0.160Range of IC₅₀ values nih.gov
This compoundP. cynomolgi Hypnozoites (in vitro)~0.196 nih.govtandfonline.com
This compoundP. falciparum Gametocytes (in vitro)0.220 nih.govtandfonline.com
This compoundP. falciparum Oocysts (in vitro)0.316 tandfonline.com
This compoundP. falciparum Asexual Blood Stage (NF54) (in vitro)0.058EC₅₀ tandfonline.com
This compoundP. falciparum DP-rings (in vitro)Highly inhibitorySelectively inhibits DHA-pretreated rings researchgate.net
PrimaquineP. cynomolgi Hypnozoites (in vitro)0.84 (0.29-2.31)Range of IC₅₀ values researchgate.netresearchgate.net
PrimaquineP. cynomolgi Developing EEFs (in vitro)0.37 (0.33-3.27)Range of IC₅₀ values researchgate.netresearchgate.net
AtovaquoneP. vivax Liver Stage Schizonts (in vitro)0.25 researchgate.net
DihydroartemisininP. falciparum Gametocytes (in vitro)1.0Achieved comparable reduction in gamete formation to 200 nM this compound nih.gov
DihydroartemisininP. falciparum Field Gametocytes (ex vivo)Weak activityTransmission-blocking activity nih.gov
PrimaquineP. falciparum Field Gametocytes (ex vivo)~50% inhibitionTransmission-blocking activity at 1 µM nih.gov

Comparison with Analogues and Other PI4K Inhibitors (e.g., KAI407, LMV599, MMV390048, GNF179)

This compound is an imidazopyrazine compound and a PI4K inhibitor, a class of compounds that includes other analogues and related inhibitors such as KAI407, LMV599, MMV390048 (also known as MMV048), and GNF179 ug.edu.ghnih.govasm.orgresearchgate.nettandfonline.commedchemexpress.commedkoo.comnih.govnih.govacs.orgasm.orgnih.govresearchgate.net.

This compound was developed through chemical optimization of the lead compound KAI407, resulting in improved potency against P. cynomolgi liver stages and better drug-like properties asm.org. In in vitro assays against P. cynomolgi liver stages, this compound and LMV599 were more active than KAI407 and primaquine asm.orgresearchgate.netresearchgate.net. LMV599 demonstrated higher potency than this compound in these assays, with IC₅₀ values of 18 nM against hypnozoites and 12 nM against developing EEFs, compared to this compound's 0.18 µM and 0.06 µM, respectively researchgate.netresearchgate.net.

In P. cynomolgi sporozoite-infected rhesus macaques, both this compound and LMV599 were evaluated for prophylactic and radical cure activity. Both compounds were fully protective when administered prophylactically. The more potent compound, LMV599, achieved protection as a single oral dose of 25 mg/kg asm.orgresearchgate.netnih.gov. However, when tested for radical cure, neither this compound (five daily doses of 20 mg/kg) nor LMV599 (five daily doses of 25 mg/kg) prevented relapse, indicating that Plasmodium PI4K is a potential target for prophylaxis but not radical cure in this model asm.orgresearchgate.netnih.gov.

MMV390048 is another PI4K inhibitor that has reached clinical development acs.orgasm.orgnih.gov. MMV390048 showed potent in vitro activity against asexual blood stage P. falciparum (NF54 strain) with IC₅₀ and IC₉₀ values of 28 nM and 40 nM, respectively nih.gov. Against a panel of multidrug-resistant clinical isolates, MMV390048 showed a low risk for cross-resistance nih.gov. MMV390048 was efficacious against all Plasmodium life cycle stages except late hypnozoites in the liver nih.gov. It delayed relapse in a P. cynomolgi monkey model but did not eliminate liver hypnozoites nih.gov. Compared to MMV390048, this compound showed higher potency against P. vivax and P. falciparum field isolates, although the difference was more pronounced for MMV390048 asm.org.

GNF179 is an imidazolopiperazine, a class of compounds related to PI4K inhibitors, and has been evaluated alongside this compound in some studies mmv.orgug.edu.ghcapes.gov.brnih.govresearchgate.netnih.govasm.orgresearchgate.net. Ex vivo studies in Mali showed that this compound and GNF179 were both highly inhibitory against P. malariae and P. falciparum, with similar susceptibility observed for both compounds against these species mmv.orgug.edu.ghcapes.gov.brnih.govresearchgate.net. In studies focusing on transmission-blocking activity, this compound interrupted Plasmodium transmission at 1 µM, while GNF179 was more potent, interrupting transmission at 5 nM nih.gov. In the context of DHA-pretreated rings, unlike this compound which selectively kills dormant rings, GNF179 was reported to kill both rings and dormant rings asm.org.

CompoundTarget/ClassPlasmodium Species/StageIC₅₀ (nM)NotesSource
This compoundPI4K InhibitorP. cynomolgi Hypnozoites (in vitro)180Mean researchgate.netresearchgate.net
This compoundPI4K InhibitorP. cynomolgi Liver Schizonts (in vitro)61Mean researchgate.netresearchgate.net
This compoundPI4K InhibitorP. vivax Field Isolates (ex vivo)~69Mean nih.gov
This compoundPI4K InhibitorP. falciparum Field Isolates (ex vivo)~118Mean nih.gov
This compoundPI4K InhibitorP. falciparum DP-rings (in vitro)Highly inhibitorySelectively inhibits DHA-pretreated rings researchgate.net
KAI407PI4K InhibitorP. cynomolgi Hypnozoites (in vitro)690 (550-840)Range researchgate.netresearchgate.net
KAI407PI4K InhibitorP. cynomolgi Developing EEFs (in vitro)640 (420-860)Range researchgate.netresearchgate.net
LMV599PI4K InhibitorP. cynomolgi Hypnozoites (in vitro)18 (3.5-47)Range researchgate.netresearchgate.net
LMV599PI4K InhibitorP. cynomolgi Developing EEFs (in vitro)12 (7-21)Range researchgate.netresearchgate.net
MMV390048PI4K InhibitorP. falciparum Asexual Blood Stage (NF54)28IC₅₀ nih.gov
MMV390048PI4K InhibitorP. vivax Field Isolates (ex vivo)93Median asm.org
MMV390048PI4K InhibitorP. falciparum Field Isolates (ex vivo)202Median asm.org
GNF179ImidazolopiperazineP. malariae (ex vivo)Potently inhibitorySusceptibility similar to P. falciparum with this compound mmv.orgug.edu.ghcapes.gov.brresearchgate.net
GNF179ImidazolopiperazineP. falciparum (ex vivo)Potently inhibitorySusceptibility similar to P. malariae with this compound mmv.orgug.edu.ghcapes.gov.brresearchgate.net
GNF179ImidazolopiperazineP. falciparum Field Gametocytes (ex vivo)5Interrupted transmission at this concentration nih.gov
GNF179ImidazolopiperazineP. falciparum Rings and Dormant RingsKills bothUnlike this compound which is selective for dormant rings asm.org

V. Structure-activity Relationship Sar and Medicinal Chemistry

Imidazopyrazine Scaffold as a Core Pharmacophore

The imidazopyrazine core is a central structural feature of KDU691 and is recognized as a key pharmacophore responsible for its activity against Plasmodium PI4K nih.govnih.govacs.org. This bicyclic system provides a rigid framework onto which various substituents can be appended to modulate potency, selectivity, and pharmacokinetic properties nih.gov. The imidazopyrazine scaffold is also explored in the context of inhibiting other kinases, suggesting its potential as a general kinase inhibitor scaffold kent.ac.uk.

The imidazopyrazine core, along with the C3 phenyl and amide linker, was found to be the main pharmacophore responsible for activity on P. cynomolgi hypnozoites in vitro nih.gov. This highlights the importance of the specific arrangement of these features for the desired biological activity.

Strategies for Lead Optimization of this compound Analogs

Lead optimization efforts for this compound analogs primarily focused on making peripheral changes around the bicyclic imidazopyrazine core to improve potency and pharmacokinetic properties nih.gov. The optimization was initially driven by cellular activity in different parasite assays, as recombinant target protein was not always available nih.gov. This compound (compound 34 in one study) was identified as combining optimal potency and pharmacokinetic properties, leading to 100% protection in a causal prophylaxis model in mice nih.govacs.org.

Substituent Modifications on the Imidazopyrazine Core

Modifications at various positions of the imidazopyrazine core were explored to understand their impact on activity. For instance, exploring the SAR around the R1 position of the imidazopyrazine core revealed that para-substituted N-phenyl or N-pyridyl groups were favored for activity on P. cynomolgi hypnozoites in vitro, while other heterocycles resulted in a loss of activity nih.gov. Similarly, a benzyl derivative or replacement with a piperidine ring at this position also led to a loss of potency, suggesting a narrow range of tolerated substitutions nih.gov. The C3 phenyl group was found to be an essential part of the pharmacophore, with para-substitutions being preferred nih.gov.

These studies demonstrate that the nature and position of substituents on the imidazopyrazine core significantly influence the biological activity of the analogs.

Scaffold Hopping Approaches for Related Chemotypes

While the primary focus for this compound optimization was on modifying the imidazopyrazine scaffold itself, scaffold hopping is a broader medicinal chemistry strategy that involves replacing the core structure with a different one while retaining similar biological activity ucsd.eduacs.org. This approach can be used to identify novel chemotypes with improved properties or to overcome limitations of the original scaffold, such as poor physicochemical properties acs.orgresearchgate.net.

In the context of PI4K inhibitors, other scaffolds beyond imidazopyrazines, such as the 2-aminopyridine/2-aminopyrazine scaffold and naphthyridines, have also been explored, indicating the potential for scaffold hopping in this target class tandfonline.comacs.org. For example, modification of a compound with poor physicochemical properties to an imidazopyrazine core led to this compound, which showed improved properties acs.org. This exemplifies how scaffold modification or hopping can be used to address issues like high lipophilicity acs.org.

Development of Dual-Targeting Inhibitors

The concept of dual-targeting inhibitors, which simultaneously modulate two different biological targets, is an active area in drug discovery aimed at improving efficacy and combating drug resistance uct.ac.za. While this compound is primarily characterized as a potent and selective inhibitor of Plasmodium PI4K sigmaaldrich.com, some research explores compounds with dual mechanisms of action, including those targeting PI4K alongside other pathways. For instance, some naphthyridine compounds have shown dual inhibition of Plasmodium PI4K and hemozoin formation acs.org. Although this compound itself is not typically described as a dual-targeting inhibitor in the provided context, the exploration of dual-targeting strategies within antimalarial research, sometimes involving PI4K inhibitors or related chemotypes, indicates a broader trend in the field acs.org.

Computational Chemistry in SAR Elucidation

Computational chemistry plays a crucial role in modern SAR elucidation and drug discovery by providing insights into molecular properties, binding interactions, and predicting activity uct.ac.zaresearchgate.net. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are valuable tools in this process jrespharm.comresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis involves developing mathematical models that correlate chemical structure with biological activity jrespharm.com. By analyzing a series of compounds and their biological data, QSAR models can identify key molecular descriptors that influence activity, thus guiding the design of new, more potent analogs jrespharm.comresearchgate.net. While specific QSAR studies focused solely on this compound are not extensively detailed in the provided snippets, QSAR has been widely applied in the discovery and optimization of antimalarial compounds and kinase inhibitors, including those with related heterocyclic scaffolds uct.ac.zajrespharm.com. This suggests that QSAR would likely be a valuable tool in understanding and extending the SAR of this compound and its analogs. QSAR models can help predict the activity of new compounds before their synthesis, thereby streamlining the lead optimization process jrespharm.com.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design represent powerful computational approaches widely employed in modern medicinal chemistry to accelerate the identification and optimization of potential drug candidates. These methods are particularly valuable in the field of antimalarial drug discovery, where the need for new and effective compounds to combat drug resistance is critical. nih.govmdpi.comsciforum.netnih.govmdpi.comnih.govmalariaworld.orgresearchgate.net

Generally, in silico screening involves computationally evaluating large libraries of chemical compounds against a specific biological target, such as a protein, to predict which compounds are most likely to bind with high affinity. nih.govmalariaworld.org Virtual ligand design, on the other hand, focuses on designing novel molecular structures with desired properties and predicted interactions with the target. nih.govnih.gov Techniques commonly used include molecular docking, which predicts the binding orientation and affinity of a ligand to a protein target, and pharmacophore modeling, which identifies the essential features of a molecule required for biological activity. mdpi.comnih.govmdpi.comresearchgate.net These computational approaches can help prioritize compounds for synthesis and experimental testing, analyze structure-activity relationships, and guide the design of improved analogs with enhanced potency, selectivity, and pharmacokinetic properties. nih.govmdpi.comsciforum.netnih.govmdpi.comnih.govmalariaworld.orgresearchgate.net

Vi. Preclinical Pharmacokinetic and Toxicology Profile

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations (Preclinical)

Preclinical ADME studies are crucial in evaluating how a compound is handled by the body, providing insights into its absorption, distribution, metabolism, and excretion, which in turn influence its efficacy and safety profile medicilon.com.

In Vivo Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies of KDU691 have been conducted in various preclinical species, including mice and monkeys asm.org. These studies provide data on parameters such as peak plasma concentration (Cmax), area under the concentration-time curve (AUC), and oral bioavailability (F%) asm.orgnih.gov. For instance, pharmacokinetic analysis in mice and monkeys showed good oral bioavailability for this compound, ranging from 52% to 66% asm.org. The compound also demonstrated partitioning into the liver, with liver concentrations exceeding plasma concentrations (1.7× for Cmax and 3.1× for exposure over plasma concentrations) asm.org.

A summary of observed pharmacokinetic parameters for this compound in preclinical species is presented in the table below:

CompoundSpeciesDose (mg/kg)Oral PK parameterCmax (μM)AUC (μM · h)F (%)
This compoundMice52-66 asm.org
This compoundMonkeys52-66 asm.org

Note: Specific dose, Cmax, and AUC values were not consistently available across all snippets for direct comparison in this format, but the bioavailability range was reported.

Metabolic Stability and Enzyme Interactions (Preclinical)

Metabolic stability is a key aspect of ADME, often assessed using in vitro systems like liver microsomes, which contain drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes creative-diagnostics.comevotec.com. Studies investigating the metabolic fate of this compound have been conducted using liver microsomes from different species, including human, rhesus monkey, and rat acs.org.

Research indicates that this compound exhibits varying degrees of metabolic stability across species. There was no measurable degradation of a related compound (<10% depletion) when incubated with human liver microsomes over 1 hour acs.org. In contrast, approximately 42% and 90% depletion of this compound was observed upon incubation with rhesus monkey and rat liver microsomes, respectively, under the same conditions acs.org. This suggests a lower rate of metabolism in human liver microsomes compared to monkey and rat microsomes acs.org.

Metabolite identification studies using monkey and rat liver microsomes detected primary and secondary metabolites, including O-desmethyl and N-desethyl forms acs.org. The rate of degradation was considerably lower in human liver microsomes compared to rhesus monkey microsomes acs.org.

Bioavailability and Systemic Exposure in Preclinical Species

As noted in the in vivo pharmacokinetic studies, this compound has shown good oral bioavailability in preclinical species like mice and monkeys, with reported values between 52% and 66% asm.org. This indicates that a significant portion of the orally administered dose is absorbed into the systemic circulation. The systemic exposure, as reflected by AUC values, in these preclinical species supports the compound's potential for further investigation asm.orgnih.gov. The partitioning of this compound into the liver also contributes to its exposure in this organ, which is relevant given its activity against liver-stage malaria parasites asm.org.

Preclinical Toxicology and Safety Pharmacology

Preclinical toxicology and safety pharmacology studies are conducted to identify potential hazards and adverse effects of a compound before human trials medicilon.com.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are commonly used to assess the potential toxicity of drug candidates on various cell lines scielo.br. These assays help to determine the concentration at which a compound causes toxicity to mammalian cells.

This compound has been evaluated in in vitro cytotoxicity assays. While specific CC50 (cytotoxicity concentration 50%) values against a broad panel of mammalian cell lines were not detailed in the provided snippets, studies have assessed its activity and selectivity in the context of malaria parasites versus host cells asm.orgelifesciences.org. For instance, this compound showed activity against Plasmodium cynomolgi liver stages in primary rhesus hepatocyte cultures asm.org. In studies comparing activity against parasites and host cells, this compound demonstrated selective inhibition of certain parasite stages elifesciences.org.

Assessment of Off-Target Kinase Inhibition Profile

Assessing the off-target kinase inhibition profile is important to understand potential liabilities and selectivity of a kinase inhibitor like this compound against human kinases acs.org. Inhibition of unintended human kinases could lead to adverse effects.

This compound is known to be a Plasmodium PI4K inhibitor researchgate.netmedchemexpress.com. While its primary target is Plasmodium PI4Kβ tandfonline.comresearchgate.net, studies on related PI4K inhibitors highlight the importance of assessing selectivity against human phosphoinositide kinases and other human kinases to avoid potential toxicities such as teratogenicity and testicular toxicity observed with some other PI4K inhibitors researchgate.netacs.org. Although detailed broad kinase panel screening data specifically for this compound were not extensively provided, the focus on developing selective Plasmodium kinase inhibitors underscores the importance of this assessment in the preclinical evaluation of compounds like this compound acs.orgmdpi.com.

In Vivo Safety Evaluation in Animal Models (e.g., bilirubin accumulation, skin discoloration)

In vivo safety evaluation of this compound has been conducted in animal models, notably rhesus macaques. Studies involving oral administration of this compound as a radical cure treatment (20 mg/kg per day for 5 days) in Plasmodium cynomolgi-infected rhesus macaques revealed specific observable effects. researchgate.netasm.org

A transient yellow skin discoloration was observed in animals treated with this compound, appearing from the fourth day of dosing. asm.orgmedchemexpress.commedchemexpress.cnresearchgate.net This discoloration was particularly noticeable in the face and chest areas and resolved spontaneously approximately 5 days after the final dose. asm.orgresearchgate.net

Clinical chemistry analysis in these monkeys indicated that bilirubin levels accumulated during the 5-day radical-cure treatment with this compound. researchgate.netasm.orgmedchemexpress.commedchemexpress.cn In contrast, bilirubin levels in control animals remained within the normal range. researchgate.netasm.org Other clinical chemistry parameters did not show significant differences between the control and treatment groups. researchgate.netasm.org

While no major weight changes were observed in animals receiving this compound as prophylactic treatment, the radical-cure group showed bilirubin accumulation. medchemexpress.commedchemexpress.cn

Observed Adverse Effects and Potential Mechanisms

Based on preclinical studies in rhesus macaques, the primary observed adverse effects associated with this compound treatment were transient yellow skin discoloration and the accumulation of bilirubin. researchgate.netasm.orgmedchemexpress.commedchemexpress.cnresearchgate.net

The observed bilirubin accumulation in the radical-cure treatment group of monkeys suggests a potential impact of this compound on bilirubin metabolism or excretion. researchgate.netasm.orgmedchemexpress.commedchemexpress.cn Bilirubin is a breakdown product of heme, a component of hemoglobin. Elevated bilirubin levels can lead to jaundice, which manifests as yellowing of the skin and eyes. The transient yellow skin discoloration observed in the monkeys aligns with this accumulation of bilirubin. asm.orgmedchemexpress.commedchemexpress.cnresearchgate.net

While the exact mechanism by which this compound causes bilirubin accumulation and skin discoloration is not explicitly detailed in the search results, the observed effects point towards a potential interaction with hepatic processes involved in bilirubin conjugation, uptake, or excretion, or possibly increased hemolysis, although the latter was not directly stated as a finding in the provided snippets for this compound.

Data from the rhesus macaque study (Group 691-RC, 20 mg/kg this compound per day for 5 days) regarding bilirubin levels over time are summarized in the table below.

Treatment GroupTime Point (Days)Bilirubin Level
691-RCDuring 5-day treatmentAccumulated over time researchgate.netasm.org
691-C (Control)During studyRemained normal researchgate.netasm.org

Vii. Resistance Mechanisms and Combination Therapy

Mechanisms of Plasmodium Resistance to KDU691

Resistance to this compound in Plasmodium falciparum has been linked to specific genetic alterations, primarily affecting its molecular target, PfPI4Kβ nih.govresearchgate.net.

Identification of Mutations Leading to Resistance

Studies involving the generation of resistant mutants have been instrumental in identifying the genetic basis of this compound resistance nih.govtandfonline.com. These studies have revealed that mutations in the gene encoding PfPI4Kβ are a key factor in reduced parasite susceptibility to this compound nih.govresearchgate.net. Additionally, mutations in the Plasmodium falciparum cyclic amine resistance locus (pfcarl) have also been associated with altered sensitivity to this compound, in some cases leading to increased sensitivity rather than resistance asm.orgnih.gov.

Role of Target Modifications (e.g., PfPI4Kβ mutations)

This compound functions as an inhibitor of PfPI4Kβ, a crucial enzyme involved in membrane trafficking and phospholipid biosynthesis in the parasite nih.govtandfonline.com. Mutations within the pfpi4kβ gene can lead to modifications in the structure or function of the PfPI4Kβ enzyme, thereby reducing the binding affinity or inhibitory effect of this compound nih.gov. For instance, specific single nucleotide variants (SNVs) introduced into pfpi4kβ via genome editing have been shown to confer resistance to this compound nih.gov. These mutations are believed to impact the ATP-binding pocket of the enzyme, where imidazopyrazines like this compound bind nih.gov.

Experimental data from studies using transgenic parasite lines engineered with specific pfpi4kβ mutations, such as S1320L, have demonstrated a significant shift in this compound susceptibility researchgate.net. A study showed that the Dd2-PfPI4K-S1320L transgenic strain exhibited a five-fold increase in the this compound IC90 compared to the wild-type Dd2 strain researchgate.net.

Interactive Table 1: this compound Susceptibility in P. falciparum Strains with pfpi4kβ Mutations

P. falciparum StrainRelevant MutationThis compound IC90 (µM)Fold Shift (vs Dd2-WT)Source
Dd2-WTWild-type1.41.0 researchgate.net
Dd2-PfPI4K-S1320Lpfpi4kβ S1320L>1.4~5 researchgate.net

Note: IC90 values are approximate based on reported fold shifts.

Efflux Transporters and Other Resistance Pathways

While mutations in PfPI4Kβ are a primary mechanism, other pathways may also contribute to altered this compound susceptibility. The pfcarl gene, encoding a protein localized to the cis-Golgi apparatus, has been implicated in modulating resistance to several structurally unrelated compounds, including this compound asm.orgnih.gov. Mutations in pfcarl can affect the parasite's sensitivity to this compound, although the exact mechanism by which PfCARL modulates drug levels or affects Golgi-related processes influenced by this compound's target (PfPI4Kβ) requires further investigation nih.govasm.org. Some studies have shown that certain pfcarl mutations can even lead to increased sensitivity to this compound asm.orgnih.gov.

Efflux transporters, such as PfMDR1 and PfCRT, are well-established mediators of multidrug resistance in P. falciparum by actively transporting drugs out of the parasite or its digestive vacuole mdpi.complos.org. While these transporters are known to affect susceptibility to various antimalarials, including chloroquine and artemisinin partners mdpi.complos.orgmalariaworld.org, their direct role in conferring resistance specifically to this compound is less extensively documented in the provided search results compared to the impact of PfPI4Kβ mutations. However, the identification of other transporters like PfACT and PfUGT as potential mediators of resistance to different compound classes suggests that transporter-mediated mechanisms could potentially play a role in this compound resistance or cross-resistance profiles nih.govresearchgate.net.

Strategies for Mitigating Resistance

Addressing the potential for resistance is critical for the long-term effectiveness of this compound. Strategies to mitigate resistance focus on understanding the resistance mechanisms and developing approaches to circumvent them.

Rational Design of New this compound Analogs to Overcome Resistance

A key strategy for overcoming resistance involves the rational design of new this compound analogs nih.gov. By understanding the specific mutations in PfPI4Kβ that confer resistance, medicinal chemists can design modified compounds that retain potent inhibitory activity against the mutant enzyme nih.gov. This involves structural analysis of the mutated PfPI4Kβ and designing analogs that can effectively bind to the altered target site or exploit alternative binding interactions. The development of analogs with improved potency against resistant strains or a higher barrier to resistance selection is an ongoing area of research nih.gov.

This compound in Combination Antimalarial Therapies

The use of this compound in combination therapies is a crucial strategy to limit the development and spread of resistance, a principle well-established in antimalarial treatment nih.govnih.gov. Combining this compound with drugs that have different mechanisms of action reduces the likelihood of parasites developing simultaneous resistance to both compounds nih.govnih.gov.

This compound has shown potential for use in combination therapies. It has been reported that this compound, when used in conjunction with dihydroartemisinin (DHA), can inhibit the recovery of DHA-pretreated quiescent ring-stage P. falciparum, a stage associated with artemisinin resistance researchgate.nettandfonline.comresearchgate.net. This suggests a potential synergy between this compound and artemisinin derivatives, offering a strategy to target the dormant parasite populations that can survive artemisinin monotherapy researchgate.nettandfonline.comresearchgate.net. Studies have shown that this compound is highly inhibitory against these dormant ring-stage parasites, even in artemisinin-resistant strains expressing mutant K13 researchgate.netresearchgate.net. This complementary activity highlights the potential of this compound in combination regimens to improve treatment outcomes and combat emerging artemisinin resistance researchgate.nettandfonline.comresearchgate.net.

Furthermore, this compound has demonstrated potent inhibition against both P. malariae and P. falciparum in ex vivo studies, suggesting its potential utility in treating infections caused by different Plasmodium species, potentially as part of a combination therapy mmv.org. The development of this compound as a component of next-generation antimalarial combination therapies is supported by its activity across multiple life stages of the parasite, including liver stages, asexual blood stages, and gametocytes nih.govtandfonline.com.

Synergistic Effects with Other Antimalarials

Evaluating the interactions between this compound and other antimalarial compounds is essential for designing effective combination therapies. Studies have explored the potential for synergistic effects, where the combined effect of two drugs is greater than the sum of their individual effects.

This compound, as a PI4K inhibitor, has demonstrated potential synergy with dihydroartemisinin (DHA), a frontline artemisinin derivative wikipedia.org. This synergy is particularly noted in the context of DHA-induced dormant ring-stage parasites wikipedia.orgguidetoimmunopharmacology.orgmims.com. DHA treatment can induce a quiescent state in early ring-stage Plasmodium falciparum parasites, a mechanism associated with artemisinin resistance wikipedia.orgguidetoimmunopharmacology.orgmims.com. While concurrent treatment with DHA and this compound did not show enhanced growth inhibition compared to DHA alone in some in vitro studies, this compound was found to be highly inhibitory against these DHA-pretreated dormant rings when administered after DHA exposure guidetoimmunopharmacology.org. This suggests this compound is potent against this specific subpopulation of arrested parasites that can survive artemisinin treatment and potentially contribute to recrudescence guidetoimmunopharmacology.orgmims.com.

Beyond interactions with artemisinin derivatives, this compound has also been reported to exhibit synergistic interactions with other antimalarial drugs in P. falciparum blood stages, including clindamycin (CLIND) and halofantrine (HALO) mims.com.

Compound CombinationObserved Interaction (In vitro/Ex vivo)Relevant Parasite Stage(s)Source
This compound + DihydroartemisininSynergy (against dormant rings post-DHA)DHA-pretreated quiescent ring-stage P. falciparum wikipedia.orgguidetoimmunopharmacology.org
This compound + ClindamycinSynergyBlood-stage P. falciparum mims.com
This compound + HalofantrineSynergyBlood-stage P. falciparum mims.com

Rational Combination Design Based on Pathway Analysis (e.g., Yeast Synthetic Lethality)

Rational design of drug combinations aims to target multiple essential pathways or components within the parasite, ideally leading to synergistic killing and reduced likelihood of resistance development. This compound targets PfPI4Kβ, an enzyme crucial for lipid signaling and trafficking, essential for parasite development across all life stages fishersci.ca. Resistance to this compound has been linked to mutations in PfPI4Kβ and Rab11a, a small GTPase interacting with PfPI4Kβ mims.com.

The concept of synthetic lethality (SL) provides a framework for identifying gene pairs whose simultaneous inactivation is lethal to a cell, while inactivation of either gene alone is not wikidata.orgmpbio.com. This principle can be leveraged for designing drug combinations, where inhibitors targeting the products of such synthetic lethal gene pairs may exhibit synergistic activity nih.gov.

Studies utilizing yeast (Saccharomyces cerevisiae) synthetic lethality screens have been explored to inform potential drug combinations for malaria nih.gov. By identifying orthologous gene pairs in P. falciparum that are synthetically lethal in yeast and are not conserved in humans (to minimize host toxicity), researchers can hypothesize rational drug targets for combination therapies nih.gov. While specific this compound combination designs directly derived from yeast synthetic lethality screens are not extensively detailed in the available information, the principle supports combining this compound (targeting PI4K) with inhibitors of other pathways that are synthetically lethal with the PI4K pathway or its interacting partners in Plasmodium. This pathway-based approach, informed by genetic interaction data, provides a rational basis for selecting combination partners that could enhance efficacy and overcome potential resistance mechanisms.

Preclinical Evaluation of Combination Regimens

Preclinical evaluation of this compound has included assessment of its activity as a monotherapy and in combination with other antimalarials in various parasite models. In vivo studies in murine models (P. berghei) have shown this compound to be effective as a causal prophylactic agent, preventing infection when administered prior to sporozoite inoculation fishersci.ca. In rhesus macaques infected with P. cynomolgi, this compound prophylaxis was also fully protective wikipedia.org. However, when evaluated for radical cure in the P. cynomolgi model, a 5-day oral treatment with this compound did not prevent relapse, indicating it may not fully clear hypnozoites as a monotherapy wikipedia.org.

Preclinical evaluation of this compound in combination with other antimalarials has primarily focused on in vitro and ex vivo studies. As discussed earlier, the interaction with DHA, particularly against dormant ring stages, has been a notable finding guidetoimmunopharmacology.orgmims.com. While concurrent DHA-KDU691 treatment did not consistently show synergy in initial growth inhibition assays, the specific activity of this compound against the dormant parasite population induced by DHA highlights a potential role for this combination in addressing artemisinin resistance guidetoimmunopharmacology.org.

The preclinical evaluation of antimalarial combinations often involves assessing their effects on parasite growth and survival in vitro against various strains, including drug-resistant isolates, and subsequently testing promising combinations in in vivo animal models to assess efficacy and pharmacokinetics. Studies utilizing P. falciparum field isolates and pharmacometric modeling, such as those conducted for other antimalarial combinations like cabamiquine and pyronaridine, represent valuable approaches for preclinical evaluation and informing clinical dose selection wikipedia.org. Such comprehensive preclinical assessments are crucial for advancing this compound-based combination therapies towards clinical development.

Viii. Advanced Research Methodologies and Translational Prospects

High-Throughput Screening Methodologies for KDU691 Discovery

High-throughput screening (HTS) plays a critical role in the initial identification of compounds with potential antimalarial activity from large chemical libraries nih.govacs.org. While the specific HTS campaign that led to the initial discovery of this compound is not detailed in the provided information, this compound, an imidazopyrazine, has been evaluated in various HTS-compatible systems. For instance, a luciferase-based phenotypic screen optimized for a 1536-well format has been developed to identify inhibitors of the malaria exoerythrocytic stage, utilizing Plasmodium berghei and a human hepatoma cell line nih.govacs.org. This compound was among the compounds tested in this type of assay, demonstrating the relevance of HTS methodologies in the research pipeline for this compound class nih.govacs.org. The development of efficient ultra-high-throughput screening methods is considered essential for examining the diverse chemical space required to find attractive starting points for malaria prevention drugs nih.govacs.org.

Advanced In Vitro and Ex Vivo Models for this compound Research

Beyond initial screening, advanced in vitro and ex vivo models are crucial for a more comprehensive understanding of this compound's activity against different parasite life stages and in more physiologically relevant contexts.

3D Hepatic Spheroid Models for Liver Stage Research

Three-dimensional (3D) hepatic spheroid models represent a significant advancement over traditional 2D monolayer cultures for studying the liver stage of malaria, particularly for species like Plasmodium vivax and P. cynomolgi which form dormant hypnozoites responsible for relapse researchgate.netnih.gov. These spheroid models, often utilizing primary hepatocytes, are capable of maintaining long-term viability, hepatocyte-specific functions, and cell polarity, which enhances their permissiveness to infection and allows for the complete development of liver stage parasites researchgate.netnih.gov. The model can capture the full liver stage cycle, from sporozoite infection to the release of hepatic merozoites researchgate.netnih.gov. This compound has been employed as an exploratory tool compound in P. cynomolgi-infected 3D hepatic spheroids to demonstrate the model's robustness in predicting in vivo outcomes otago.ac.nz. Studies using these models have shown that this compound is active against liver stage schizonts in multiple Plasmodium species, including P. yoelii and P. cynomolgi nih.govresearchgate.net. However, while this compound showed activity against hypnozoite forms in an in vitro assay with P. cynomolgi primary hepatocytes, this did not translate to in vivo radical cure in P. cynomolgi monkey models researchgate.netasm.orgtandfonline.com. Conversely, other studies using 3D hepatic spheroid models with P. vivax clinical isolates indicated that this compound showed no activity against hypnozoite forms but was effective against schizont stages researchgate.netbmj.com.

Ex Vivo Drug Assays with Field-Isolated Parasites

Ex vivo drug assays using fresh field-isolated Plasmodium parasites are vital for assessing the sensitivity of currently circulating strains to antimalarial compounds and can provide valuable insights into potential drug resistance nih.govug.edu.ghmmv.org. These assays involve exposing field-collected parasites, such as P. falciparum gametocytes or asexual blood stages, to test compounds and measuring their effect on parasite viability or development nih.govug.edu.ghmmv.orgresearchgate.netasm.org. This compound has been evaluated in ex vivo transmission-blocking assays using field-isolated P. falciparum gametocytes, demonstrating potent inhibition of oocyst formation nih.govresearchgate.netasm.org. In studies with field-isolated asexual blood stages of P. falciparum and P. malariae, this compound has also shown high inhibitory activity ug.edu.ghmmv.org. These findings from ex vivo studies are crucial for understanding the potential clinical efficacy of this compound against diverse parasite populations nih.govug.edu.ghmmv.org.

Key findings from ex vivo assays with this compound include:

Parasite Stage/SpeciesAssay TypeThis compound Activity/IC50Reference
P. falciparum Gametocytes (Field)Ex vivo transmission blocking (oocyst formation)IC50 ~110 nM, IC100 ~200 nM; Prevented oocyst formation at 1 µM nih.govresearchgate.net nih.govresearchgate.netasm.org
P. falciparum Asexual Blood Stage (Field)Ex vivo drug assayHighly inhibitory ug.edu.ghmmv.org
P. malariae Asexual Blood Stage (Field)Ex vivo drug assayHighly inhibitory ug.edu.ghmmv.org

High Content Imaging for Cellular Effects

High Content Imaging (HCI) is a powerful technique used in this compound research to quantitatively assess the cellular effects of the compound on malaria parasites. HCI allows for the analysis of multiple parameters within individual cells or parasites, providing detailed information on viability, growth, and morphology researchgate.netasm.orgresearchgate.net. This is particularly useful for evaluating the impact of this compound on different parasite stages, including artemisinin-pretreated rings, which can enter a state of dormancy researchgate.netasm.orgresearchgate.net. By using fluorescent markers, such as MitoTracker Orange to assess mitochondrial membrane potential as an indicator of viability, HCI can discriminate between live and dead parasites and monitor parasite growth over time following drug exposure researchgate.netasm.orgresearchgate.net. Studies utilizing HCI have shown that this compound is lethal to dormant rings induced by dihydroartemisinin (DHA) treatment researchgate.netasm.orgresearchgate.net.

Biomarker Discovery and Validation for this compound Efficacy

Information specifically on biomarker discovery and validation directly related to this compound efficacy in malaria is limited in the provided search results. The complexity of malaria, particularly the liver stage and the presence of hypnozoites in P. vivax, highlights the need for robust biomarkers to monitor infection and evaluate drug efficacy acs.org. While there is a general acknowledgment of the need for biomarkers in malaria research, specific studies focusing on biomarkers for this compound treatment response were not found. The lack of definitive biomarkers for hypnozoites, for instance, presents a challenge in accurately assessing the efficacy of compounds targeting this stage acs.org.

Translational Research Implications for Future Antimalarial Development

The research conducted on this compound, from its identification as a Plasmodium PI4K inhibitor to its evaluation in advanced in vitro and ex vivo models, holds significant translational implications for the development of future antimalarial therapies. This compound's activity against multiple parasite life stages, including liver stages, asexual blood stages, and gametocytes, aligns with the goal of developing broadly acting medicines necessary for malaria elimination nih.govtandfonline.com. The compound's ability to target Plasmodium PI4K, an essential parasite vulnerability, represents a novel mechanism of action that could help combat the spread of resistance to existing antimalarials nih.govtandfonline.commdpi.com.

The use of 3D hepatic spheroids and ex vivo assays with field isolates provides more predictive platforms for evaluating drug candidates, potentially reducing the attrition rate in clinical development researchgate.netnih.govotago.ac.nznih.govmmv.org. Although this compound's efficacy against hypnozoites in vivo did not match initial in vitro findings, highlighting the challenges in translating results from model systems researchgate.netasm.orgtandfonline.com, the knowledge gained from these studies informs the development and refinement of future drug discovery strategies and model systems. The continued investigation of compounds targeting Plasmodium PI4K, exemplified by this compound, contributes to the pipeline of potential new antimalarial drugs with novel targets, which is critical in the face of emerging drug resistance tandfonline.commdpi.com.

Addressing Unmet Needs in Malaria Treatment (e.g., Artemisinin Resistance, Hypnozoites)

Artemisinin-based combination therapies (ACTs) are currently the frontline treatment for malaria, but the emergence and spread of artemisinin resistance, particularly in Plasmodium falciparum, pose a significant threat to malaria control and elimination efforts mdpi.comresearchgate.netasm.org. Experimental evidence suggests that artemisinin resistance is associated with a subpopulation of early ring-stage parasites that can survive dihydroartemisinin (DHA) treatment by entering a state of dormancy researchgate.netasm.org. These dormant parasites can resume growth after drug removal, potentially contributing to treatment failure and recrudescence researchgate.net.

Research has shown that this compound is highly inhibitory against these DHA-pretreated dormant ring stages of P. falciparum, including those from artemisinin-resistant strains expressing mutant K13 researchgate.netasm.org. This activity is in contrast to artemisinin, which shows reduced efficacy against these dormant forms researchgate.net. While this compound shows no activity against normally developing ring stages, its potency against dormant rings suggests a potential role in combination therapies to clear these persistent parasites and combat artemisinin resistance researchgate.netasm.org. The mechanism of action of this compound on dormant rings is dependent on the PI4K signaling pathway researchgate.net.

Another significant challenge in malaria treatment, particularly for Plasmodium vivax and Plasmodium ovale, is the presence of dormant liver stages known as hypnozoites asm.orgresearchgate.neta-star.edu.sgnih.govelifesciences.org. These hypnozoites can reactivate weeks, months, or even years after the initial infection, causing relapsing malaria and complicating elimination efforts asm.orgresearchgate.neta-star.edu.sgnih.govelifesciences.org. Current drugs effective against hypnozoites, such as primaquine and tafenoquine, have limitations, including potential toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency asm.org.

Studies evaluating this compound's activity against liver stages have shown promising results. This compound has demonstrated inhibitory activity against P. vivax-type malaria parasites' liver stages, including hypnozoites, in in vitro assays caymanchem.comasm.orgresearchgate.netnih.govresearchgate.net. Specifically, this compound showed activity against P. cynomolgi schizonts and hypnozoites with IC₅₀ values of 0.11 µM and 0.2 µM, respectively caymanchem.com. In P. vivax field isolates, this compound significantly inhibited liver stage schizonts but remained ineffective against hypnozoite forms in vitro researchgate.netnih.gov.

In vivo studies in rhesus macaques infected with P. cynomolgi, a model for P. vivax malaria, demonstrated that this compound was fully protective when administered prophylactically, preventing the establishment of infection caymanchem.comasm.orgresearchgate.net. However, when tested for radical cure by administering the drug after infection was established, this compound did not prevent relapse, indicating a lack of efficacy against established hypnozoites in this model caymanchem.comasm.orgresearchgate.net. This suggests that while this compound can target liver stages and prevent infection establishment, its ability to clear pre-existing hypnozoites in vivo may be limited caymanchem.comasm.orgresearchgate.net. Further research utilizing advanced models like liver organoids is being explored to better assess the activity of compounds like this compound against established hypnozoites and predict in vivo radical cure efficacy a-star.edu.sg.

Here is a table summarizing some in vitro activity data for this compound against different Plasmodium stages:

Plasmodium SpeciesStageIC₅₀ / EC₅₀ (µM)Reference
P. vivaxPI4K (recombinant)0.0015 caymanchem.com
P. falciparumSchizonts0.06 caymanchem.com
P. yoeliiSchizonts0.04 caymanchem.com
P. cynomolgiSchizonts0.11 caymanchem.com
P. cynomolgiHypnozoites0.2 caymanchem.com
P. vivax (field isolates)Liver Stage SchizontsSignificant inhibition at 0.5 µM researchgate.netnih.gov
P. vivax (field isolates)HypnozoitesNo activity at 0.5 µM researchgate.netnih.gov
P. falciparumDHA-pretreated dormant ringsHighly inhibitory researchgate.netasm.org
P. falciparumGametocytes0.22 (EC₅₀) tandfonline.com
P. falciparumOocysts0.316 (EC₅₀) tandfonline.com
P. yoeliiLiver stage schizonts0.036 (EC₅₀) tandfonline.com

Potential for Pan-Species Antimalarial Development

An ideal antimalarial drug would be effective against all human malaria-causing Plasmodium species (P. falciparum, P. vivax, P. ovale, P. malariae, and P. knowlesi). Targeting essential and structurally conserved proteins across different Plasmodium species is crucial for developing pan-species antimalarials nih.gov. This compound targets Plasmodium PI4K, an enzyme that is essential for parasite survival and development across multiple life stages medchemexpress.comcaymanchem.comnih.gov.

Research has investigated this compound's activity against various Plasmodium species. In addition to its activity against P. falciparum and P. vivax-type parasites, studies have shown that this compound is highly inhibitory against P. malariae field isolates, as well as P. falciparum isolates, in ex vivo assays capes.gov.brnih.govmmv.org. Furthermore, this compound has demonstrated potent inhibition of P. ovale field isolates asm.org. These findings suggest that this compound possesses broad-spectrum activity against multiple Plasmodium species, supporting its potential as a pan-species antimalarial candidate capes.gov.brnih.govmmv.orgasm.org.

Here is a table summarizing some ex vivo/in vitro activity data for this compound against different Plasmodium species field isolates:

Plasmodium SpeciesStageIC₅₀ (nM)Reference
P. malariaeEx vivoHighly inhibitory capes.gov.brnih.govmmv.org
P. falciparumEx vivoHighly inhibitory capes.gov.brnih.govmmv.org
P. ovaleField isolates56.34 asm.org
P. falciparumField isolates23.19 asm.org

The activity of this compound against multiple Plasmodium species, including those often neglected in drug development efforts like P. malariae and P. ovale, highlights its potential utility in diverse malaria-endemic regions where co-infections and different species prevail capes.gov.brasm.org.

Future Directions in this compound Research and Development

Future research and development of this compound should focus on several key areas to fully realize its translational prospects as an antimalarial drug. Further investigation into the precise mechanism by which this compound targets DHA-pretreated dormant ring stages of P. falciparum is warranted to optimize its use in combating artemisinin resistance researchgate.netasm.orgresearchgate.net. Understanding the specific vulnerabilities of these dormant forms and how this compound exploits them could lead to improved treatment strategies.

While this compound shows promise against liver stages and as a prophylactic agent, its limited efficacy against established hypnozoites in vivo necessitates further research caymanchem.comasm.orgresearchgate.net. Exploring structural modifications of this compound or developing combination therapies that include a potent hypnozoitocide could address this limitation and enable a radical cure for P. vivax and P. ovale malaria asm.orgresearchgate.netnih.govelifesciences.org. The use of advanced in vitro models, such as liver organoids, could play a crucial role in screening for compounds or combinations with improved activity against established hypnozoites a-star.edu.sg.

Further in vivo studies are needed to confirm the pan-species activity observed in vitro and ex vivo against a broader range of Plasmodium species and life stages capes.gov.brnih.govmmv.orgasm.org. Evaluating the efficacy of this compound in relevant animal models for different Plasmodium species would provide crucial data on its potential as a broad-spectrum antimalarial.

Optimization of this compound's pharmacokinetic properties is also an important consideration for its development into a clinically viable drug nih.govtandfonline.com. Achieving a suitable balance of low clearance and high volume of distribution is generally required for antimalarials to support convenient dosing regimens, such as single-dose treatments nih.gov.

Q & A

Q. What is the primary molecular target of KDU691 in Plasmodium species, and how does its inhibition disrupt the parasite's lifecycle?

  • Answer: this compound selectively inhibits phosphatidylinositol 4-kinase (PI4K) in Plasmodium, a critical enzyme regulating membrane trafficking and parasite development. Inhibition disrupts phosphatidylinositol 4-phosphate (PI4P) levels, impairing schizont formation in liver and blood stages . Methodologically, target validation involves chemogenomic screens (e.g., barcoded parasite libraries) and comparative assays with PI4K inhibitors like BF738735 and MMV390048 .

Q. How does this compound's stage-specific efficacy against Plasmodium liver stages compare to its activity in blood-stage parasites?

  • Answer: In murine models, this compound shows potent inhibition of liver-stage P. yoelii schizonts (IC₅₀ < 100 nM) , while in blood stages, it selectively inhibits dihydroartemisinin-pretreated P. falciparum . Methodological differentiation involves:
  • Liver stages: In vitro hepatocyte infection assays and liver burden quantification via qPCR .
  • Blood stages: Growth inhibition assays (GIA) with synchronized parasite cultures .

Q. What pharmacokinetic properties of this compound are critical for its antimalarial efficacy in preclinical models?

  • Answer: Key properties include:
  • Liver tropism: >80% of this compound accumulates in the liver within 24 hours post-administration in mice .
  • Half-life: ~12–18 hours in non-human primates, with transient hyperbilirubinemia observed during radical cure regimens .
  • Methodological focus: LC-MS/MS for plasma/tissue concentration analysis and clinical chemistry panels for toxicity screening .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound's efficacy against dormant hypnozoites in P. vivax?

  • Answer: Use primary human hepatocyte cultures infected with P. vivax clinical isolates, combined with RNA-seq to assess hypnozoite reactivation markers (e.g., PvHK1). This compound's hypnozoitocidal activity is benchmarked against atovaquone and methyl grevillate (MetG) . For in vivo validation, humanized mouse models with engrafted P. vivax-infected hepatocytes are recommended .

Q. What experimental strategies resolve contradictions in this compound's dual role as an antimalarial agent and enhancer of bacterial phagocytosis in invertebrates?

  • Answer: In Crassostrea gigas hemocytes, this compound increases intracellular bacterial survival (e.g., Vibrio alginolyticus by 1.8×) by inhibiting PI4K-mediated phagolysosomal maturation . To reconcile this with antimalarial effects:
  • Conduct comparative phosphoproteomics to identify PI4K-dependent signaling pathways in Plasmodium vs. invertebrate hosts.
  • Use tissue-specific PI4K knockdown models to isolate host-pathogen interactions .

Q. How can chemogenomic platforms identify off-target effects or resistance mechanisms associated with this compound?

  • Answer: Utilize barcoded Plasmodium overexpression libraries (e.g., 96 PbACs) subjected to this compound selection pressure. Post-selection BarSeq analysis reveals enrichment of resistance-linked genes (e.g., pi4k and rab11a with 700× and 15× enrichment, respectively) . Validate findings with CRISPR-Cas9-edited parasites and ATPase activity assays to confirm PI4K-Rab11A crosstalk .

Q. What methodological considerations are critical when assessing this compound's therapeutic window in non-human primates?

  • Answer: Key considerations include:
  • Dose optimization: Monitor bilirubin levels and liver enzymes (ALT/AST) to avoid hepatotoxicity .
  • PK/PD modeling: Use population pharmacokinetics (popPK) to correlate drug exposure with parasitemia reduction in P. falciparum-humanized mice .

Data Contradiction Analysis

Q. Why does this compound show variable efficacy across Plasmodium species (e.g., P. falciparum vs. P. vivax)?

  • Answer: Species-specific PI4K isoform expression and differential membrane trafficking requirements explain variability. For example:
  • P. falciparum PI4K (PfPI4K) has a unique ATP-binding pocket structure, making it more sensitive to this compound than P. vivax PI4K .
  • Validate via homology modeling and molecular dynamic simulations of PfPI4K vs. PvPI4K .

Q. How do resistance mutations in PI4K (e.g., SNVs/CNVs) affect this compound's long-term utility?

  • Answer: PI4K copy-number variations (CNVs) reduce this compound susceptibility by 3–5× in P. falciparum. Counterstrategies include:
  • Combinatorial therapy with PI4K effectors (e.g., Rab11A inhibitors).
  • Structural optimization of this compound analogs (e.g., KAI407, KAI715) to bypass resistance .

Methodological Guidelines

Q. Q. What in vitro assays best quantify this compound's transmission-blocking activity against Plasmodium gametocytes?

  • Answer: Use membrane feeding assays (SMFA) with Anopheles mosquitoes fed on this compound-treated gametocyte cultures. Quantify oocyst development via microscopy or qRT-PCR for Pfs25 .

Q. How should researchers optimize this compound's formulation for improved bioavailability in hepatic stages?

  • Answer: Employ nanoemulsion-based delivery systems to enhance liver targeting. Validate via:
  • In vivo imaging: Track fluorescently labeled this compound in murine livers.
  • HPLC-UV: Compare bioavailability of free vs. encapsulated drug .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KDU691
Reactant of Route 2
Reactant of Route 2
KDU691

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.